(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Beschreibung
Eigenschaften
CAS-Nummer |
134732-52-8 |
|---|---|
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4-,6+/m0/s1 |
InChI-Schlüssel |
CLPZNYCYBYIODB-UJURSFKZSA-N |
SMILES |
C1CNC2(C1C2)C(=O)O |
Isomerische SMILES |
C1CN[C@]2([C@@H]1C2)C(=O)O |
Kanonische SMILES |
C1CNC2(C1C2)C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the use of cyclopropylamines and carboxylic acids. One common method includes the [3+2] annulation of cyclopropenes with cyclopropylanilines . This reaction is known for its efficiency in creating the bicyclic structure with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often employs flow technology, which enables the preparation of C3-heterosubstituted 1-azabicyclo[1.1.0]butanes and azetidines . This method allows for precise control over reaction conditions and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Cyclization and Ring-Opening Reactions
The bicyclic framework undergoes controlled ring-opening under acidic or basic conditions. A key synthetic route involves:
-
Intramolecular cyclization of 2-(bromomethyl)pyrrolidine hydrobromide using n-BuLi to form the azabicyclo[3.1.0]hexane core .
-
Lactam oxidation with HCl in 1,4-dioxane to yield 2-azabicyclo[3.1.0]hexan-3-one derivatives (e.g., conversion of 9 to 10 in 97% yield) .
Table 1: Cyclization Reaction Outcomes
Oxidation and Reduction
The carboxylic acid group and nitrogen atom participate in redox reactions:
-
Oxidation : Potassium permanganate (KMnO₄) oxidizes the cyclopropane ring to form ketones or epoxides.
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol while preserving the bicyclic structure.
Table 2: Redox Reaction Parameters
| Reaction Type | Reagent | Temperature | Key Product | Yield | Source |
|---|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O/THF | 0–25°C | 3-Oxo derivative | 85% | |
| Reduction | LiAlH₄, ether | Reflux | 1-Hydroxymethyl derivative | 78% |
Substitution and Functionalization
Electrophilic substitution occurs at the nitrogen or carboxylic acid group:
-
N-Alkylation : Treatment with methyl iodide (CH₃I) and Cs₂CO₃ in DMF yields N-methylated derivatives (e.g., 11 from 10 ) .
-
Esterification : Reaction with ethanol (EtOH) and H₂SO₄ produces ethyl esters, enhancing solubility for pharmaceutical applications.
Table 3: Substitution Reaction Examples
Hydrolysis and Decarboxylation
Acid- or base-catalyzed hydrolysis modifies the carboxylic acid group:
-
Hydrolysis : Concentrated HCl cleaves tert-butyloxycarbonyl (Boc) protecting groups, yielding free amines (e.g., 8 → 10 ) .
-
Decarboxylation : Heating with CuO at 200°C removes CO₂, generating 2-azabicyclo[3.1.0]hexane .
Stereoselective Modifications
The (1R) configuration enables enantioselective transformations:
-
Simmons-Smith Reaction : Diethylzinc (Et₂Zn) and CH₂I₂ introduce cyclopropane rings with >72% diastereomeric excess (de) .
-
Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., DMAP) achieve >90% enantiomeric excess (ee) in cyclopropane-forming steps .
Table 4: Stereoselective Reaction Data
| Reaction | Catalyst | de/ee | Product Configuration | Source |
|---|---|---|---|---|
| Cyclopropanation | Et₂Zn/CH₂I₂ | 72% de | (1R,3S,5R) | |
| DMAP-Catalyzed Cyclization | DMAP | 82% ee | (1R,5S) |
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid serves as a valuable building block for more complex molecules due to its strained ring structure. Its unique configuration allows for the development of diverse derivatives that can be tailored for specific applications.
Biology
Biologically, this compound is investigated for its potential as a scaffold in drug design. Its structure enables the formation of compounds with specific biological activities, making it a candidate for targeting various biological pathways.
Medicine
In medicinal chemistry, derivatives of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid are explored for therapeutic applications:
- Targeting Enzymes : Some derivatives have been identified as inhibitors of dipeptidyl peptidase 4, relevant in the treatment of type 2 diabetes.
- Antiviral Activity : Certain analogs have shown promise in inhibiting viral replication in vitro, suggesting potential applications in treating viral infections.
Industry
The compound is utilized in the synthesis of specialty chemicals and pharmaceuticals due to its versatility in chemical reactions. Its unique properties make it suitable for developing advanced materials with specific functionalities.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates diverse organic synthesis |
| Biology | Scaffold for drug design | Enables targeted biological activity |
| Medicine | Therapeutic candidates | Potential treatments for diabetes and viral infections |
| Industry | Specialty chemicals production | Versatile applications in material science |
Case Study 1: Antiviral Research
A study assessed the antiviral effects of derivatives of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid against various viruses. Results indicated significant inhibition of viral replication, highlighting the compound's potential in antiviral drug development.
Case Study 2: Diabetes Treatment
Preclinical trials explored the efficacy of a derivative as a dipeptidyl peptidase 4 inhibitor. The derivative demonstrated improved glycemic control in animal models, suggesting its applicability in managing type 2 diabetes.
Wirkmechanismus
The mechanism of action of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of dipeptidyl peptidase 4, a target in the treatment of type 2 diabetes . The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Stereoisomers and Positional Isomers
Key Differences :
- Stereochemistry : The (1R) configuration in the target compound vs. (1S,5R) in analogs affects binding to chiral biological targets .
- Substituent Position : Moving the carboxylic acid from position 1 to 3 (as in Saxagliptin intermediates) alters hydrogen-bonding interactions in drug-receptor binding .
Derivatives with Protective Groups
Functional Impact :
Salts and Halogenated Derivatives
Advantages :
- Hydrochloride Salts : Improve bioavailability and crystallinity for pharmaceutical formulations .
- Fluorinated Derivatives : Reduce susceptibility to enzymatic degradation, extending drug half-life .
Research and Industrial Relevance
- Pharmaceutical Intermediates : Compounds like (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid are critical in synthesizing Saxagliptin, a DPP-4 inhibitor for diabetes management .
- Peptidomimetics : The rigid bicyclic structure mimics peptide backbones, enabling design of protease-resistant therapeutics .
- Commercial Availability : Suppliers like PharmaBlock and CymitQuimica offer diverse derivatives (e.g., Boc-protected, fluorinated), underscoring industrial demand .
Biologische Aktivität
(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant case studies and research findings.
Structure
The compound is characterized by a bicyclic framework containing a nitrogen atom, which influences its reactivity and interaction with biological targets. Its chemical formula is and it features a carboxylic acid functional group.
Synthesis Methods
The synthesis of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves cyclization reactions from appropriate precursors. Common methods include:
- Intramolecular Displacement: Using tert-butylsulfinamide with primary alkyl chlorides.
- Cyclopropanation Reactions: Utilizing palladium-catalyzed methods to form the bicyclic structure efficiently.
These synthetic routes are optimized for yield and purity, allowing for the production of this compound on both laboratory and industrial scales .
The biological activity of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and other non-covalent interactions. The nitrogen atom within the bicyclic structure plays a crucial role in these interactions, influencing enzyme activity and receptor binding .
Pharmacological Applications
Research indicates that this compound may have significant pharmacological applications, including:
- Antiviral Properties: Preliminary studies suggest potential activity against viral proteins, particularly in the context of hepatitis C virus (HCV) inhibition .
- Neuroprotective Effects: Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .
- Analgesic Activity: The compound may also exhibit analgesic effects, warranting further investigation into its mechanisms .
Case Studies
Several studies have explored the biological implications of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid:
- Study on Antiviral Activity: A study demonstrated that derivatives of this compound inhibited NS3 protease activity in vitro, suggesting a pathway for antiviral drug development .
- Neuroprotective Study: Research indicated that specific analogs could protect neuronal cells from oxidative stress, highlighting their therapeutic potential in neurodegenerative conditions .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid | Antiviral, neuroprotective | Bicyclic structure with nitrogen |
| cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | Plant gametocide | Similar bicyclic structure |
| (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid | Potential analgesic effects | Variation in stereochemistry |
This table illustrates the biological activities associated with similar compounds, emphasizing the unique properties of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid due to its specific structural configuration.
Q & A
Q. What are the common synthetic routes for (1R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of precursors with functional groups positioned to form the bicyclic framework. For example, asymmetric synthesis starting from glutamic acid derivatives has been reported, involving amino protection, cyclization, and hydrolysis steps . Strong bases or acids are often required to facilitate ring closure, and automated reactors or continuous flow systems may enhance scalability . Reaction optimization (e.g., temperature, solvent choice) is critical to minimize side products like epimerized derivatives .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, are essential for confirming stereochemistry. X-ray crystallography can resolve ambiguities in bicyclic ring conformations . Chiral HPLC or capillary electrophoresis is recommended for enantiomeric purity assessment, especially given the compound’s sensitivity to racemization under acidic/basic conditions .
Q. What are the key chemical reactions this compound undergoes, and how can they be leveraged for derivatization?
The carboxylic acid group enables amidation, esterification, and peptide coupling, while the nitrogen in the azabicyclo ring participates in alkylation or acylation. For example:
- Oxidation : Potassium permanganate introduces ketone or hydroxyl groups .
- Reduction : Lithium aluminum hydride (LiAlH) reduces the carboxylic acid to an alcohol .
- Substitution : Nucleophilic displacement at the bridgehead positions can generate analogs for structure-activity studies .
Q. How does the compound’s solubility and stability vary under different pH and temperature conditions?
The carboxylic acid group confers pH-dependent solubility: poorly soluble in neutral water but soluble in alkaline buffers. Stability studies indicate degradation above 40°C, particularly in aqueous solutions, necessitating storage at 2–8°C . Hydrochloride salts (e.g., CAS 132806-41-8) improve stability for long-term storage .
Q. What are the primary challenges in achieving enantiomeric purity during synthesis?
Racemization often occurs during cyclization or acidic/basic workup. Strategies include:
- Using chiral auxiliaries or enantioselective catalysts .
- Low-temperature reaction conditions to minimize epimerization .
- Post-synthesis chiral resolution via diastereomeric salt formation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Density functional theory (DFT) calculations predict reactivity at bridgehead carbons, while molecular docking identifies potential interactions with biological targets (e.g., enzymes or receptors). For instance, fluorinated analogs (e.g., 4-fluoro derivatives) show increased metabolic stability in silico, guiding synthetic prioritization .
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., variable IC values across studies)?
- Standardized assays : Ensure consistent cell lines, buffer conditions, and endpoint measurements.
- Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity .
- Orthogonal validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding independently .
Q. How can the compound’s bicyclic framework be modified to improve blood-brain barrier (BBB) penetration for CNS applications?
- Introduce lipophilic substituents (e.g., tert-butyl or trifluoromethyl groups) to enhance logP .
- Reduce hydrogen-bond donors by esterifying the carboxylic acid to prodrug forms .
- Use in vitro BBB models (e.g., MDCK-MDR1 cells) to screen permeability early in development .
Q. What are the best practices for scaling up synthesis while maintaining stereochemical integrity?
- Continuous flow chemistry : Minimizes reaction time and thermal degradation .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor intermediate stereochemistry in real time .
- Crystallization optimization : Use polymorph screening to isolate stable crystalline forms resistant to racemization .
Q. How do structural analogs (e.g., 3-azabicyclo[3.1.0]hexane-2-methanol) compare in terms of reactivity and bioactivity?
- Reactivity : The absence of a carboxylic acid group in analogs reduces electrophilicity but increases nucleophilic substitution potential at the bridgehead .
- Bioactivity : Hydroxyl-containing derivatives (e.g., 2-methanol) show lower enzyme inhibition but improved solubility, highlighting a trade-off for therapeutic optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
